![molecular formula C19H19NS B14624518 {2-[(4-Cyclopentylphenyl)sulfanyl]phenyl}acetonitrile CAS No. 54997-31-8](/img/structure/B14624518.png)
{2-[(4-Cyclopentylphenyl)sulfanyl]phenyl}acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-[(4-Cyclopentylphenyl)sulfanyl]phenyl}acetonitrile is an organic compound characterized by the presence of a nitrile group attached to a phenyl ring, which is further substituted with a sulfanyl group and a cyclopentyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(4-Cyclopentylphenyl)sulfanyl]phenyl}acetonitrile typically involves the nucleophilic aromatic substitution reaction. This process includes the reaction of a suitable aryl halide with a nucleophile under specific conditions. For instance, the reaction may involve the use of a base such as sodium hydride or potassium tert-butoxide in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
{2-[(4-Cyclopentylphenyl)sulfanyl]phenyl}acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed for the reduction of the nitrile group.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
{2-[(4-Cyclopentylphenyl)sulfanyl]phenyl}acetonitrile has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of {2-[(4-Cyclopentylphenyl)sulfanyl]phenyl}acetonitrile involves its interaction with specific molecular targets and pathways. For example, the nitrile group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The sulfanyl group may also participate in redox reactions, influencing the compound’s overall reactivity and biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- {2-[(4-Methylphenyl)sulfanyl]phenyl}acetonitrile
- {2-[(4-Phenylphenyl)sulfanyl]phenyl}acetonitrile
Uniqueness
{2-[(4-Cyclopentylphenyl)sulfanyl]phenyl}acetonitrile is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties compared to other similar compounds
Propriétés
Numéro CAS |
54997-31-8 |
|---|---|
Formule moléculaire |
C19H19NS |
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
2-[2-(4-cyclopentylphenyl)sulfanylphenyl]acetonitrile |
InChI |
InChI=1S/C19H19NS/c20-14-13-17-7-3-4-8-19(17)21-18-11-9-16(10-12-18)15-5-1-2-6-15/h3-4,7-12,15H,1-2,5-6,13H2 |
Clé InChI |
HPEAPHAONQCERH-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C2=CC=C(C=C2)SC3=CC=CC=C3CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


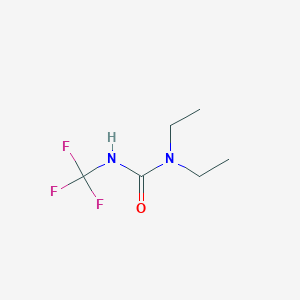
![2-{2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethyl}quinoline](/img/structure/B14624437.png)
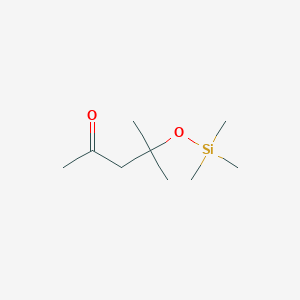
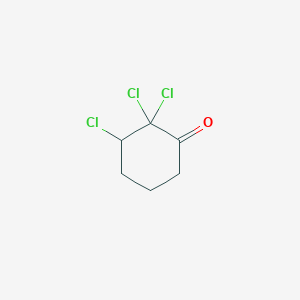
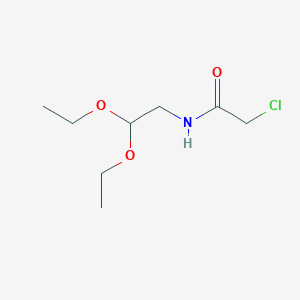
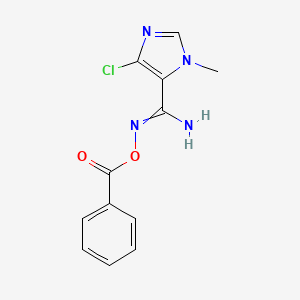
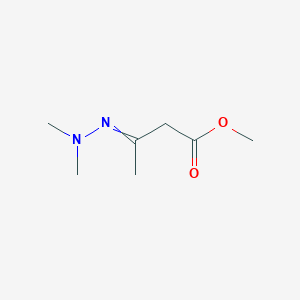
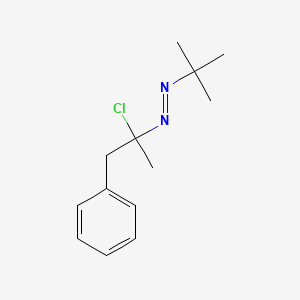
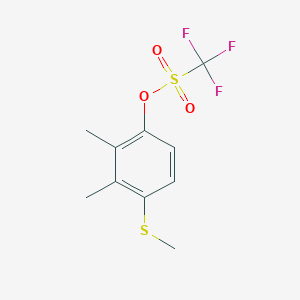
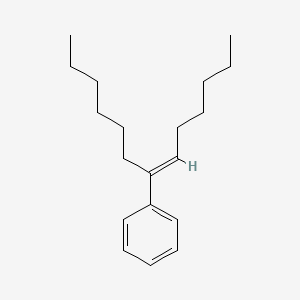
![2-Iodo-N-[3-(pentyloxy)phenyl]benzamide](/img/structure/B14624521.png)
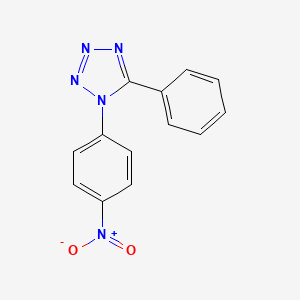
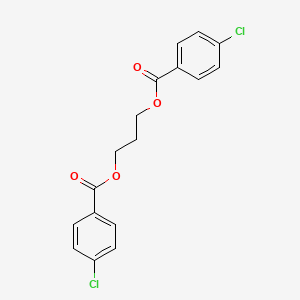
![N-{3-[(Difluoromethyl)sulfanyl]phenyl}-2-methylprop-2-enamide](/img/structure/B14624534.png)
